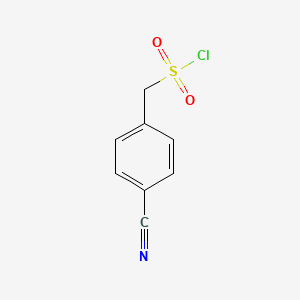
(4-Cyanophenyl)methanesulfonyl chloride
概要
説明
“(4-Cyanophenyl)methanesulfonyl chloride” is a chemical compound with the empirical formula C8H6ClNO2S and a molecular weight of 215.66 .
Molecular Structure Analysis
The molecular structure of “(4-Cyanophenyl)methanesulfonyl chloride” is represented by the SMILES stringClS(=O)(=O)Cc1ccc(cc1)C#N . Physical And Chemical Properties Analysis
“(4-Cyanophenyl)methanesulfonyl chloride” is a solid substance . It has a melting point of 99.5 °C . It is slightly soluble in DMSO and very slightly soluble in tetrahydrofuran when heated .科学的研究の応用
Complex Formation and Spectroscopy
Studies demonstrate the formation of complexes between derivatives of 4-cyanophenyl methanesulfonyl chloride and certain nitrogen bases. These complexes have been examined using ESI MS, 1H NMR, and FT-IR spectroscopy, revealing insights into proton transfer and the formation of ionic pairs within these complexes (Binkowska et al., 2008).
Structural Analysis of Derivatives
Research on N-(2-cyanophenyl)disulfonamides derived from certain compounds demonstrates the utility of 4-cyanophenyl methanesulfonyl chloride derivatives in structural characterization. These structures have been elucidated using NMR, IR, mass spectrometric techniques, and X-ray diffraction, highlighting the chemical's role in structural biology and materials science (Mphahlele & Maluleka, 2021).
Electrochemistry and Energy Storage
In the field of electrochemistry, research involving methanesulfonyl chloride, a related compound, explores its use in ionic liquids and as an electrolyte in energy storage systems, such as in the electrochemical properties of vanadium pentoxide films (Su, Winnick, & Kohl, 2001).
Synthesis and Catalysis
The compound has been used in various synthetic processes. For example, it's involved in Pd-catalyzed cross-coupling reactions, highlighting its role in organic synthesis and potentially in pharmaceuticals (Rosen et al., 2011).
Anticancer and Anti-Inflammatory Research
In biomedical research, derivatives of 4-cyanophenyl methanesulfonyl chloride have been explored for their anticancer and anti-inflammatory properties, offering insights into potential therapeutic applications (Sondhi et al., 2009).
Electrochemical Reduction Studies
The electrochemical reduction of related compounds like p-cyanophenyl methyl sulfone has been studied, shedding light on reactions and potential applications in electrochemistry and materials science (Pilard et al., 2001).
Safety And Hazards
特性
IUPAC Name |
(4-cyanophenyl)methanesulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClNO2S/c9-13(11,12)6-8-3-1-7(5-10)2-4-8/h1-4H,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKKQISHRHXSEGI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CS(=O)(=O)Cl)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20573165 | |
| Record name | (4-Cyanophenyl)methanesulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20573165 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Cyanophenyl)methanesulfonyl chloride | |
CAS RN |
56105-99-8 | |
| Record name | (4-Cyanophenyl)methanesulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20573165 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (4-Cyanophenyl)methanesulfonyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

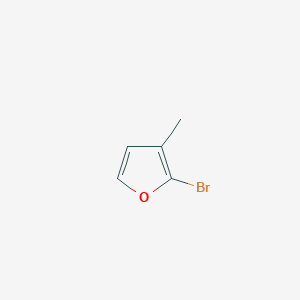
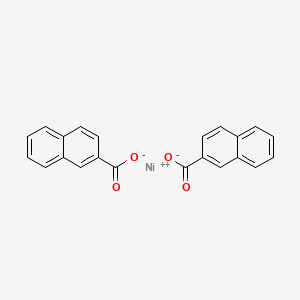

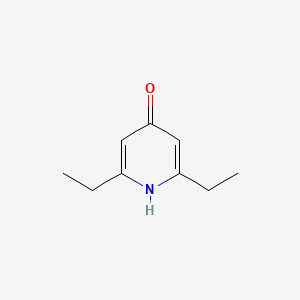
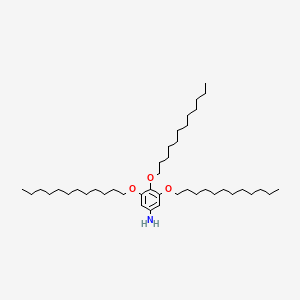

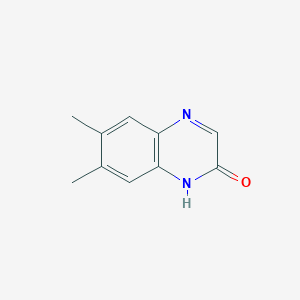

![3-Chloro-6,11-dihydro-6-methyldibenzo[C,F][1,2]thiazepin-11-OL 5,5-dioxide](/img/structure/B1590897.png)
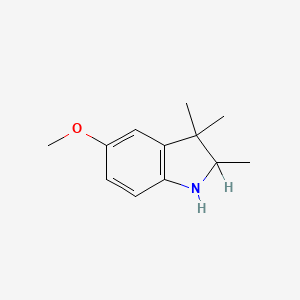
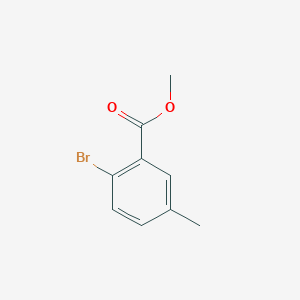
![5H-Cyclopenta[c]pyridin-7(6H)-one](/img/structure/B1590900.png)
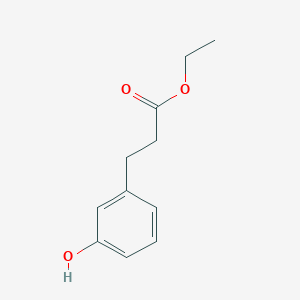
![4-[(4-Fluorophenyl)methylene]piperidine](/img/structure/B1590906.png)